molecular formula C16H12O6 B1239750 5,7,2'-Trihydroxy-6-methoxyflavone CAS No. 86926-51-4

5,7,2'-Trihydroxy-6-methoxyflavone

Cat. No.: B1239750
CAS No.: 86926-51-4
M. Wt: 300.26 g/mol
InChI Key: VHNWVABJHPRFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,2'-trihydroxy-6-methoxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 2' and a methoxy group at position 6. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a flavone.
belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from flavone.

Properties

CAS No.

86926-51-4

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-4-2-3-5-9(8)17/h2-7,17,19-20H,1H3

InChI Key

VHNWVABJHPRFGC-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,7,2'-Trihydroxy-6-methoxyflavone
Reactant of Route 2
5,7,2'-Trihydroxy-6-methoxyflavone
Reactant of Route 3
Reactant of Route 3
5,7,2'-Trihydroxy-6-methoxyflavone
Reactant of Route 4
5,7,2'-Trihydroxy-6-methoxyflavone
Reactant of Route 5
5,7,2'-Trihydroxy-6-methoxyflavone
Reactant of Route 6
5,7,2'-Trihydroxy-6-methoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.